Acoxatrine
Overview
Description
Acoxatrine is a compound with the molecular formula C23H28N2O3. It is classified as an antipsychotic drug used in the treatment of various neurological disorders . The compound is known for its unique structure, which includes a piperidine ring and a benzodioxin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acoxatrine involves several steps. One common method includes the reduction of DL-1-cyano-4-phenyl-piperidine using lithium aluminum hydride in tetrahydrofuran at around 45°C . This reaction produces the intermediate, which is then further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Acoxatrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is commonly used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces simpler amine derivatives.
Scientific Research Applications
Acoxatrine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Primarily used as an antipsychotic drug, it is studied for its efficacy in treating schizophrenia and bipolar disorder.
Industry: Utilized in the development of long-acting injectable formulations for sustained drug release.
Mechanism of Action
Acoxatrine exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily targets dopamine receptors, helping to regulate dopamine levels and alleviate symptoms of psychosis. The compound also affects serotonin receptors, contributing to its overall therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another antipsychotic with a different chemical structure but similar therapeutic effects.
Risperidone: Shares some pharmacological properties with acoxatrine but has a distinct chemical structure.
Olanzapine: Another antipsychotic that works through similar mechanisms but has a different molecular composition.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a benzodioxin moiety, which contributes to its distinct pharmacological profile. Its ability to interact with multiple neurotransmitter systems sets it apart from other antipsychotics.
Properties
IUPAC Name |
N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-phenylpiperidin-4-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-18(26)24-17-23(19-7-3-2-4-8-19)11-13-25(14-12-23)15-20-16-27-21-9-5-6-10-22(21)28-20/h2-10,20H,11-17H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWPNPUMDWOKAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCN(CC1)CC2COC3=CC=CC=C3O2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862398 | |
Record name | N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748-44-7 | |
Record name | Acoxatrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000748447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACOXATRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGS0KX75Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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